Cas no 1017778-40-3 (3'-Ethoxy-2',4'-difluoroacetophenone)

3'-Ethoxy-2',4'-difluoroacetophenone 化学的及び物理的性質
名前と識別子
-
- 3'-Ethoxy-2',4'-difluoroacetophenone
- 1017778-40-3
- MFCD09258734
- 1-(3-ethoxy-2,4-difluorophenyl)ethan-1-one
- JS-4733
- 2,4-Difluoro-3-ethoxy acetophenone
- 3'-ETHOXY-2',4'-DIFLUOROACETOPHENONE
- 1-(3-ethoxy-2,4-difluorophenyl)ethanone
- AKOS015956456
- CS-0321541
-
- MDL: MFCD09258734
- インチ: InChI=1S/C10H10F2O2/c1-3-14-10-8(11)5-4-7(6(2)13)9(10)12/h4-5H,3H2,1-2H3
- InChIKey: WKSSJUBUQZDDLP-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=CC(=C1F)C(=O)C)F
計算された属性
- せいみつぶんしりょう: 200.065
- どういたいしつりょう: 200.065
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
3'-Ethoxy-2',4'-difluoroacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC302720-1g |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 98% | 1g |
£31.00 | 2025-02-21 | |
1PlusChem | 1P00HA26-10g |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 10g |
$308.00 | 2023-12-27 | ||
1PlusChem | 1P00HA26-5g |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 5g |
$189.00 | 2023-12-27 | ||
Apollo Scientific | PC302720-5g |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 98% | 5g |
£109.00 | 2025-02-21 | |
TRC | E107145-500mg |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 500mg |
$ 125.00 | 2022-06-05 | ||
A2B Chem LLC | AI05390-10g |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 10g |
$319.00 | 2024-04-20 | ||
1PlusChem | 1P00HA26-1g |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 1g |
$80.00 | 2023-12-27 | ||
Aaron | AR00HAAI-250mg |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 95% | 250mg |
$500.00 | 2025-02-13 | |
TRC | E107145-1000mg |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 1g |
$ 205.00 | 2022-06-05 | ||
Apollo Scientific | PC302720-10g |
3'-Ethoxy-2',4'-difluoroacetophenone |
1017778-40-3 | 98% | 10g |
£194.00 | 2025-02-21 |
3'-Ethoxy-2',4'-difluoroacetophenone 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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3'-Ethoxy-2',4'-difluoroacetophenoneに関する追加情報
Professional Introduction to Compound with CAS No. 1017778-40-3 and Product Name: 3'-Ethoxy-2',4'-difluoroacetophenone
The compound with the CAS number 1017778-40-3 and the product name 3'-Ethoxy-2',4'-difluoroacetophenone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both ethoxy and difluoro substituents in its molecular framework imparts distinct chemical properties that make it a valuable intermediate in synthetic organic chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for specialized intermediates that can facilitate the synthesis of complex molecules. 3'-Ethoxy-2',4'-difluoroacetophenone stands out as one such intermediate, owing to its versatility and reactivity. Its molecular structure, which includes a phenone core with ethoxy and difluoro groups, allows for diverse chemical modifications, making it an ideal candidate for further functionalization. This flexibility is particularly crucial in drug discovery processes, where precise control over molecular architecture is essential for achieving desired pharmacological outcomes.
One of the most compelling aspects of 3'-Ethoxy-2',4'-difluoroacetophenone is its role in the synthesis of bioactive molecules. Researchers have leveraged its chemical properties to develop new compounds with potential therapeutic applications across various disease areas. For instance, studies have demonstrated its utility in generating molecules with anti-inflammatory and antimicrobial properties. The ability to modify the phenone core and the substituents attached to it allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives.
The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance their metabolic stability and binding affinity. In the case of 3'-Ethoxy-2',4'-difluoroacetophenone, the presence of two fluorine atoms at positions 2' and 4' significantly influences its reactivity and interaction with biological targets. This feature has been exploited in the design of kinase inhibitors, where fluorinated aromatic rings often play a critical role in modulating enzyme activity. The ethoxy group, on the other hand, provides a site for further functionalization, enabling the synthesis of more complex scaffolds.
Recent advancements in computational chemistry have further highlighted the importance of 3'-Ethoxy-2',4'-difluoroacetophenone as a building block. Molecular modeling studies have shown that this compound can serve as a precursor for designing molecules with improved solubility and bioavailability. By optimizing its structural features, researchers aim to develop drugs that can overcome common pharmacokinetic barriers, thereby enhancing their clinical efficacy. These computational approaches are complemented by experimental efforts, which continue to refine synthetic methodologies for this versatile intermediate.
The synthesis of 3'-Ethoxy-2',4'-difluoroacetophenone itself is an intricate process that requires careful optimization to ensure high yields and purity. Modern synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve this goal. These methods not only improve efficiency but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices. The development of greener synthetic routes for such intermediates is essential for reducing their environmental footprint while maintaining high-quality standards.
As research in medicinal chemistry progresses, the demand for specialized intermediates like 3'-Ethoxy-2',4'-difluoroacetophenone is expected to rise. Its unique combination of structural features makes it a valuable asset in drug discovery pipelines, offering opportunities for innovation across multiple therapeutic areas. The compound's potential applications extend beyond traditional small-molecule drugs, including contributions to the development of biologics and peptide-based therapies. Its role as a versatile building block underscores its significance in modern pharmaceutical research.
In conclusion, 3'-Ethoxy-2',4'-difluoroacetophenone (CAS No. 1017778-40-3) represents a cornerstone in pharmaceutical chemistry, embodying the intersection of innovation and functionality. Its structural attributes and reactivity make it indispensable for synthetic chemists working on next-generation therapeutics. As scientific understanding evolves, so too will the applications of this compound, reinforcing its position as a key player in advancing drug development worldwide.
1017778-40-3 (3'-Ethoxy-2',4'-difluoroacetophenone) 関連製品
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- 342-25-6(2,4’-Difluorobenzophenone)




